2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a bromophenyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of the Bromophenyl Group: This step often involves a palladium-catalyzed Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the indolizine core.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the amino group on the indolizine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-[(4-chlorophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide
- 2-amino-3-[(4-fluorophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide
Uniqueness
2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets.
Properties
CAS No. |
898648-08-3 |
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Molecular Formula |
C23H18BrN3O3 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide |
InChI |
InChI=1S/C23H18BrN3O3/c1-30-17-6-4-5-16(13-17)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)14-8-10-15(24)11-9-14/h2-13H,25H2,1H3,(H,26,29) |
InChI Key |
PYXCEXGQXWTOEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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